molecular formula C19H23NO6 B11164465 6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11164465
M. Wt: 361.4 g/mol
InChI Key: OFBVYBHRXNZMIG-UHFFFAOYSA-N
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Description

6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves the reaction of 7-methoxy-4-methylcoumarin with hexanoic acid derivatives under specific conditions. The process may include steps such as esterification, amidation, and acetylation. Common reagents used in these reactions include organic halides, anhydrous potassium carbonate, and various solvents like dry acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol and filtration are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or acylated products .

Scientific Research Applications

6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as an anticoagulant and in the treatment of various diseases.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity may be attributed to its ability to inhibit enzymes involved in the blood coagulation cascade. Additionally, its antimicrobial properties may result from its interaction with bacterial DNA gyrase, leading to the inhibition of bacterial growth .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-12-14-8-7-13(25-2)10-16(14)26-19(24)15(12)11-17(21)20-9-5-3-4-6-18(22)23/h7-8,10H,3-6,9,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

OFBVYBHRXNZMIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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